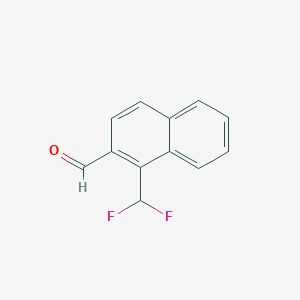

1-(Difluoromethyl)naphthalene-2-carboxaldehyde

Description

1-(Difluoromethyl)naphthalene-2-carboxaldehyde is a fluorinated aromatic aldehyde characterized by a naphthalene backbone substituted with a difluoromethyl (-CF$_2$H) group at position 1 and a carboxaldehyde (-CHO) group at position 2. The difluoromethyl group introduces unique physicochemical properties, including enhanced metabolic stability and hydrogen-bonding capacity, making it a promising candidate in medicinal chemistry and agrochemical design .

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

1-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11-9(7-15)6-5-8-3-1-2-4-10(8)11/h1-7,12H |

InChI Key |

FHVCGPRQBMXLNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Alkylation

The Friedel-Crafts alkylation is a classical method for functionalizing aromatic rings. For 1-(difluoromethyl)naphthalene-2-carboxaldehyde, the synthesis begins with naphthalene-2-carboxaldehyde as the starting material. A chloromethyl or bromomethyl group is introduced at the 1-position via electrophilic substitution using paraformaldehyde and hydrochloric acid under Friedel-Crafts conditions. The resulting 1-(chloromethyl)naphthalene-2-carboxaldehyde is then subjected to halogen exchange.

Difluoromethylation via Halogen Exchange

The chloromethyl intermediate undergoes nucleophilic substitution with a fluorinating agent. Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide, DMF) facilitates the replacement of chlorine with fluorine. However, achieving complete difluorination requires harsh conditions, such as elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours). This step often yields a mixture of mono- and di-fluorinated products, necessitating chromatographic separation.

Key Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Fluorinating Agent | KF/CsF in DMF | 45–60 |

| Temperature | 100°C | – |

| Reaction Time | 18 hours | – |

| Purity After Separation | >90% (via silica gel chromatography) | – |

Limitations : Low regioselectivity and byproduct formation reduce scalability.

Direct Difluoromethylation of Naphthalene-2-carboxaldehyde

Radical Difluoromethylation

Radical-mediated methods offer improved regiocontrol. In one approach, naphthalene-2-carboxaldehyde reacts with a difluoromethyl radical generated from S-(difluoromethyl)benzenesulfonothioate (PhSOSCFH) under oxidative conditions. Phenyliodine bis(trifluoroacetate) (PIFA) serves as the oxidizer, initiating radical formation at the 1-position of the naphthalene ring. Trimethylsilyl azide (TMSN) enhances reactivity by stabilizing intermediate species.

Reaction Mechanism:

-

Oxidative Radical Generation :

-

Radical Addition : The radical attacks the electron-rich 1-position of naphthalene-2-carboxaldehyde.

-

Rearomatization : Loss of a proton restores aromaticity, yielding the difluoromethylated product.

Key Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Radical Source | PhSOSCFH (1.5 eq) | 70–85 |

| Oxidizing Agent | PIFA (2.0 eq) | – |

| Solvent | Ethyl acetate | – |

| Reaction Time | 12 hours (room temperature) | – |

Advantages : High regioselectivity and compatibility with electron-deficient aldehydes.

Transition Metal-Catalyzed C–H Activation

Palladium-Catalyzed Coupling

Palladium catalysts enable direct C–H bond functionalization. A reported method involves reacting naphthalene-2-carboxaldehyde with a difluoromethylating reagent (e.g., TMSCFH) in the presence of Pd(OAc) and a bidentate ligand (e.g., 1,10-phenanthroline). The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, activating the C–H bond at the 1-position.

Key Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc) (5 mol%) | 55–65 |

| Ligand | 1,10-Phenanthroline (10 mol%) | – |

| Difluoromethyl Source | TMSCFH (2.0 eq) | – |

| Solvent | Toluene | – |

| Temperature | 80°C | – |

Challenges : Catalyst cost and sensitivity to oxygen limit industrial application.

Nucleophilic Aromatic Substitution

Displacement of Nitro or Halogen Groups

Naphthalene derivatives bearing a nitro or halogen group at the 1-position undergo nucleophilic substitution with difluoromethylating agents. For example, 1-nitro-naphthalene-2-carboxaldehyde reacts with sodium difluoromethanesulfinate (NaSOCFH) in dimethyl sulfoxide (DMSO) at 120°C. The nitro group acts as a leaving group, replaced by the -CFH moiety.

Key Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Substrate | 1-Nitro-naphthalene-2-carboxaldehyde | 40–50 |

| Reagent | NaSOCFH (3.0 eq) | – |

| Solvent | DMSO | – |

| Temperature | 120°C | – |

Drawbacks : Limited substrate availability and competing side reactions.

One-Pot Desulfurization-Fluorination Strategy

Thioamide Intermediate Formation

A novel approach involves converting naphthalene-2-carboxaldehyde to a thioamide derivative using Lawesson’s reagent. Subsequent treatment with a fluorinating agent (e.g., Selectfluor®) replaces the sulfur atom with fluorine atoms. This method, adapted from N-difluoromethyl carbonyl compound syntheses, achieves high efficiency in a single pot.

Reaction Steps:

-

Thioamide Synthesis :

-

Desulfurization-Fluorination :

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-2-carboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)naphthalene-2-carboxaldehyde exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activities and functions .

Comparison with Similar Compounds

Naphthalene-2-carboxaldehyde

- Structure : Lacks substituents at position 1; only a carboxaldehyde group at position 2.

- Hydrogen Bonding: The aldehyde group acts as a hydrogen bond acceptor but lacks the CF$_2$H donor, reducing its capacity for complex interactions .

- Lipophilicity : Lower (logP ~2.5) compared to fluorinated derivatives due to the absence of hydrophobic fluorine atoms.

- Metabolic Stability : Prone to oxidation at the aldehyde group, leading to carboxylic acid formation, which may limit bioavailability .

- Toxicity : Naphthalene derivatives are associated with respiratory and hepatic toxicity in humans and animals, as seen in methylnaphthalene studies .

1-Methylnaphthalene-2-carboxaldehyde

- Structure : Methyl (-CH$_3$) group at position 1; carboxaldehyde at position 2.

- Hydrogen Bonding : The methyl group is inert in hydrogen bonding, limiting interactions compared to CF$_2$H .

- Lipophilicity : Higher than naphthalene-2-carboxaldehyde (logP ~3.0) due to the methyl group.

- Metabolic Stability : The methyl group may oxidize to a carboxylic acid, increasing polarity and excretion rates .

1-(Difluoromethyl)naphthalene-2-carboxaldehyde

- Hydrogen Bonding: The CF$_2$H group acts as a hydrogen bond donor, mimicking hydroxyl or thiol groups in bioactivity, as demonstrated in fluorinated benzene analogs .

- Lipophilicity : Highest in the series (estimated logP ~3.5) due to the combined effects of fluorine and the naphthalene backbone, enhancing membrane permeability .

- Metabolic Stability: The CF$_2$H group resists oxidative metabolism, prolonging half-life compared to methyl or non-fluorinated analogs .

Data Table: Comparative Analysis

Research Findings and Implications

- Bioisosteric Potential: The CF$_2$H group in 1-(difluoromethyl)naphthalene-2-carboxaldehyde serves as a bioisostere for hydroxyl or thiol groups, enabling interactions with biological targets while improving stability .

- Electron-Withdrawing Effects: Fluorine’s inductive effect increases the electrophilicity of the aldehyde group, enhancing reactivity in condensation reactions compared to non-fluorinated analogs .

- Environmental Persistence : Fluorinated compounds like this may exhibit longer environmental half-lives due to resistance to degradation, necessitating further ecotoxicological studies .

Biological Activity

1-(Difluoromethyl)naphthalene-2-carboxaldehyde is an organic compound with significant potential in pharmaceutical chemistry due to its unique molecular structure, which combines a naphthalene core with a difluoromethyl group and a carboxaldehyde functional group. This article explores the biological activity of this compound, focusing on its synthesis, interaction with biological targets, and potential applications in drug design.

1-(Difluoromethyl)naphthalene-2-carboxaldehyde has the molecular formula C12H8F2O. The difluoromethyl group enhances its reactivity, making it a valuable building block in various chemical syntheses. Several synthetic methods have been developed for this compound, including:

- Reduction of naphthoquinones : This method involves the reduction of 1,4-naphthoquinone followed by formylation to yield the desired aldehyde derivative .

- Direct fluorination : The introduction of the difluoromethyl group can be achieved through electrophilic fluorination techniques, enhancing the compound's lipophilicity and reactivity.

Cytotoxicity and Antiproliferative Effects

Studies evaluating related naphthalene derivatives have demonstrated their cytotoxic effects against various cancer cell lines. For example, derivatives of 1,4-naphthoquinone have shown significant antiproliferative activity against DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer) cells . The potential of 1-(difluoromethyl)naphthalene-2-carboxaldehyde in this context warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of 1-(difluoromethyl)naphthalene-2-carboxaldehyde. The presence of the difluoromethyl group may influence its interaction with biological targets, enhancing its binding affinity and selectivity. Comparative analysis with similar compounds can provide insights into its potential pharmacological properties.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde | Structure | Contains a trifluoromethyl group; increased lipophilicity |

| 1-(Difluoromethyl)benzaldehyde | Structure | Lacks naphthalene core but retains difluoromethyl group |

| 2-(Difluoromethyl)naphthalene-7-carboxaldehyde | Structure | Different substituent positioning on naphthalene ring |

| 1-Naphthalenecarboxaldehyde | Structure | Simpler derivative without fluorination |

Case Studies

While direct case studies specifically on 1-(difluoromethyl)naphthalene-2-carboxaldehyde are scarce, related research provides valuable insights:

- Inhibition Studies : A study on thienobenzo/naphtho-triazoles showed promising inhibition against cholinesterases, suggesting that modifications in naphthalene derivatives could lead to enhanced biological activity .

- Antiproliferative Activity : Research into similar naphthoquinone derivatives has revealed their capacity to induce apoptosis in cancer cells, highlighting the potential for further exploration of 1-(difluoromethyl)naphthalene-2-carboxaldehyde in cancer therapy .

Q & A

Basic: What are the key considerations for synthesizing 1-(Difluoromethyl)naphthalene-2-carboxaldehyde with high purity?

Methodological Answer:

Synthesis typically involves electrophilic substitution or fluorination reactions using naphthalene derivatives and difluoromethylating agents. Key factors include:

- Reaction Conditions : Optimize temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd-mediated coupling) to enhance yield and selectivity .

- Purification : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the aldehyde group from byproducts. Validate purity via HPLC (>98%) and NMR spectroscopy .

- Scale-Up : Continuous flow reactors improve reproducibility for gram-scale synthesis by minimizing side reactions .

Advanced: How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The difluoromethyl (-CF2H) group acts as an electron-withdrawing substituent, stabilizing intermediates during electrophilic aromatic substitution (EAS). This effect:

- Enhances Electrophilicity : Facilitates nucleophilic attacks at the carboxaldehyde position, enabling Suzuki-Miyaura or Ullmann couplings with aryl boronic acids or amines .

- Modulates Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance, allowing regioselective functionalization at the naphthalene ring’s 2-position. Reaction kinetics should be monitored via in situ FTIR or NMR to optimize regiochemistry .

Basic: What spectroscopic techniques are critical for characterizing 1-(Difluoromethyl)naphthalene-2-carboxaldehyde?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and difluoromethyl group (19F NMR: δ -120 to -130 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 222.19) and fragmentation patterns .

- Elemental Analysis : Verify C, H, F, and O composition (±0.3% deviation) to confirm stoichiometry .

Advanced: How can computational modeling predict the compound’s metabolic pathways in mammalian systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of cytochrome P450-mediated oxidation, focusing on the naphthalene ring and aldehyde group .

- Molecular Docking : Simulate interactions with hepatic enzymes (e.g., CYP2E1) to identify potential metabolites. Validate predictions using in vitro microsomal assays (e.g., rat liver S9 fractions) .

Basic: What are the recommended protocols for assessing acute toxicity in zebrafish models?

Methodological Answer:

- Exposure Design : Use 24-hour LC50 assays at concentrations of 0.1–10 mg/L in embryo medium. Include controls (e.g., DMSO solvent) to isolate compound-specific effects .

- Endpoints : Monitor mortality, hatching rate, and malformations (e.g., yolk sac edema). Histopathology of gill and liver tissues post-exposure provides mechanistic insights .

- Data Interpretation : Apply probit analysis to calculate LC50 values and compare with structural analogs (e.g., methylnaphthalenes) for toxicity trends .

Advanced: How do environmental factors (pH, UV light) affect the compound’s degradation in aquatic systems?

Methodological Answer:

- Photolysis Studies : Exclude aqueous solutions (1–100 μM) to UV light (λ = 254 nm) and quantify degradation via HPLC. The difluoromethyl group increases photostability compared to non-fluorinated analogs .

- Hydrolysis Kinetics : Conduct pH-varied experiments (pH 3–9) at 25°C. The aldehyde group undergoes nucleophilic attack by water at pH > 7, forming carboxylic acid derivatives. Rate constants (k) are derived using pseudo-first-order kinetics .

Basic: What in vitro assays are suitable for screening the compound’s antimicrobial activity?

Methodological Answer:

- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations of 1–256 μg/mL in Mueller-Hinton broth .

- Mechanistic Probes : Combine with resazurin dye to assess metabolic inhibition. Synergy studies with β-lactam antibiotics (e.g., ampicillin) can reveal efflux pump interference .

Advanced: How can transcriptomic analysis elucidate the compound’s impact on oxidative stress pathways?

Methodological Answer:

- RNA Sequencing : Treat human hepatoma (HepG2) cells with IC50 doses (e.g., 50 μM) for 24 hours. Isolate RNA and analyze differentially expressed genes (DEGs) linked to Nrf2/ARE and NF-κB pathways .

- Pathway Enrichment : Use tools like DAVID or Gene Ontology to identify upregulated antioxidants (e.g., SOD1, GPX4) and pro-inflammatory cytokines (e.g., IL-6). Validate with qPCR and Western blot .

Basic: What guidelines ensure rigorous risk-of-bias assessment in toxicological studies?

Methodological Answer:

- Study Design : Follow ATSDR’s framework (Table B-1) to evaluate randomization, blinding, and outcome reporting in animal models .

- Bias Checklists : Use Table C-7 to score criteria like dose allocation concealment and mortality reporting. Exclude studies with >2 “No” responses .

Advanced: What strategies resolve contradictions in genotoxicity data between Ames tests and micronucleus assays?

Methodological Answer:

- Dose-Response Analysis : Compare thresholds for mutagenicity (Ames test) and clastogenicity (micronucleus). The compound may exhibit non-linear kinetics due to aldehyde-mediated DNA adduct formation .

- Metabolic Activation : Test with/without S9 mix to identify pro-mutagenic metabolites. Contradictions may arise from species-specific CYP450 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.